2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Description

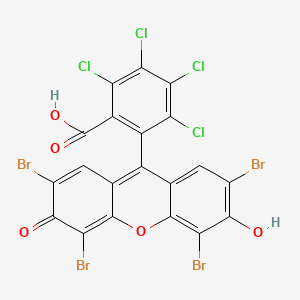

2,3,4,5-Tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a halogenated xanthene derivative with a complex polycyclic structure. The molecule features a benzoic acid backbone substituted with four chlorine atoms (Cl) and a xanthene moiety substituted with four bromine atoms (Br), a hydroxyl group (-OH), and a ketone group (-C=O) . Its molecular formula is C₂₀H₄Br₄Cl₄O₅, with an average molecular mass of 829.60 g/mol (disodium salt: C₂₀H₂Br₄Cl₄Na₂O₅, CAS 18472-87-2) .

This compound is primarily used as the free acid or its disodium salt (commonly known as Phloxine B or Acid Red 92) in industrial and biomedical applications. Key uses include:

Properties

IUPAC Name |

2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29/h1-2,29H,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVZUHBWXRGVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Br4Cl4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863424 | |

| Record name | 2,3,4,5-Tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-15-8 | |

| Record name | 2,3,4,5-Tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong oxidizing agents and halogenating agents under controlled temperatures to ensure the proper incorporation of the halogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle the necessary reagents and conditions. The process involves careful monitoring of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The xanthene core can be further oxidized to produce derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the halogen atoms, potentially leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized xanthene derivatives, and substituted benzoic acid derivatives.

Scientific Research Applications

Analytical Chemistry

Fluorescent Dye : The compound is primarily used as a fluorescent dye in analytical chemistry. Its unique structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful for various applications including:

- Fluorometric assays : Used in the detection of analytes in biological and environmental samples.

Case Study: Fluorescence Microscopy

In a study involving fluorescence microscopy, the compound was utilized to visualize cellular structures due to its high quantum yield and stability under light exposure. This application is crucial for biological imaging and diagnostics.

Environmental Monitoring

Water Quality Assessment : The compound serves as a tracer in environmental studies to monitor water pollution levels. Its fluorescent properties enable researchers to detect and quantify contaminants in aquatic environments.

Data Table: Environmental Applications

| Application | Methodology | Outcome |

|---|---|---|

| Water pollution | Fluorescent tagging | Detection of heavy metals |

| Soil contamination | Soil sampling and analysis | Identification of pollutants |

Biological Research

Cellular Studies : The compound's ability to intercalate into DNA makes it valuable in biological research for studying cellular processes such as apoptosis and gene expression.

Case Study: Apoptosis Induction

Research demonstrated that the compound could induce apoptosis in cancer cell lines by intercalating with DNA and disrupting replication processes. This property has implications for developing new cancer therapies.

Photodynamic Therapy (PDT)

The compound has potential applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property can be harnessed for targeted cancer treatment.

Data Table: PDT Applications

| Treatment Type | Light Source | Efficacy |

|---|---|---|

| Tumor ablation | Laser (630 nm) | High response rate |

| Skin lesions | LED (590 nm) | Effective in reducing lesions |

Industrial Applications

Dyes and Pigments : In the textile industry, the compound is explored as a dye due to its vibrant color and stability against fading. It is particularly effective for dyeing synthetic fibers.

Data Table: Industrial Usage

| Industry | Application | Benefits |

|---|---|---|

| Textile | Dyeing fabrics | High colorfastness |

| Plastics | Pigmentation | UV stability |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in staining techniques, the compound may bind to specific cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

(a) Photochemical Efficiency

- Target Compound/Phloxine B : Moderate singlet oxygen quantum yield (ΦΔ ≈ 0.3–0.4) due to balanced electron-withdrawing effects of Br and Cl .

- Rose Bengal : Higher ΦΔ (~0.7–0.9) owing to iodine’s heavy atom effect, enhancing intersystem crossing .

- Eosin Y : Lower ΦΔ (~0.2) due to absence of chlorine substituents, reducing spin-orbit coupling .

(b) Regulatory Status

Spectroscopic Differences

- Absorption Maxima :

Key Research Findings

Antimicrobial Activity :

- Phloxine B exhibits bactericidal effects against Klebsiella pneumoniae and MRSA at 5 wt% in polymer matrices, outperforming Eosin but less potent than Rose Bengal .

- Heavy halogens (Br, I) enhance reactive oxygen species (ROS) generation, critical for pathogen inactivation .

Protein Binding :

- Rose Bengal binds strongly to human serum albumin (HSA) via hydrophobic interactions, whereas Phloxine B shows weaker affinity due to reduced lipophilicity from chlorine .

Environmental Persistence :

- Tetrabromo-tetrachloro derivatives (e.g., Phloxine B) are classified as persistent organic pollutants (POPs) under Canada’s Chemicals Management Plan .

Biological Activity

2,3,4,5-Tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, commonly known as Solvent Red 48, is a synthetic organic compound with significant applications in various industries, particularly as a colorant in cosmetics and pharmaceuticals. Its complex structure includes multiple halogen substitutions that influence its biological activity.

- Molecular Formula : CHBrClO

- Molecular Weight : 786 Da

- CAS Number : 2134-15-8

The compound features a benzoic acid backbone with extensive halogenation, which is critical for its biological interactions. The presence of chlorine and bromine atoms contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that Solvent Red 48 exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

Cytotoxicity Studies

In vitro studies have shown that the compound can induce cytotoxic effects in human cell lines. The IC values vary depending on the cell type but generally indicate significant cytotoxicity at higher concentrations. The cytotoxic mechanism may involve oxidative stress and apoptosis pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Phototoxicity

Solvent Red 48 has been studied for its phototoxic properties. When exposed to UV light, it generates reactive oxygen species (ROS), leading to cellular damage. This property is particularly relevant in photodynamic therapy where compounds are activated by light to target cancer cells.

Environmental Impact

The compound's persistence in the environment raises concerns regarding ecotoxicity. Studies have shown that it can bioaccumulate in aquatic organisms, leading to potential risks in food chains. Its degradation products also warrant investigation due to their possible toxic effects.

Case Studies

- Antimicrobial Efficacy : A comparative study assessed Solvent Red 48 against traditional antibiotics. Results indicated that it could serve as an alternative antimicrobial agent in formulations resistant to common pathogens.

- Cytotoxicity in Cancer Research : In a cancer research context, Solvent Red 48 was tested on various cancer cell lines. It showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting its potential as an anticancer agent.

- Environmental Monitoring : A field study monitored the levels of Solvent Red 48 in local water bodies. The findings highlighted significant concentrations that exceeded safety thresholds for aquatic life.

Q & A

Q. Table 1: Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, SnCl₄, 50°C | 65–78 | |

| Chlorination | Cl₂, FeCl₃, 80°C | 72–85 | |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60–70 |

(Advanced) How can researchers resolve NMR/mass spectrometry discrepancies in structural confirmation?

Methodological Answer:

Conflicting data often arise from isotopic interference (Br/Cl) or tautomerism. Use a multi-technique approach:

- High-Resolution Mass Spectrometry (HR-MS):

Resolve isotopic patterns using Orbitrap or TOF analyzers. For example, confirms molecular formulas via HR-MS with <5 ppm error . - 2D NMR (HSQC, HMBC):

Assign proton-carbon correlations to distinguish between structural isomers. utilized COSY and NOESY to resolve xanthene ring proton environments . - Computational Validation:

Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA). Adjust for solvent effects (e.g., PCM model) .

Note: For Br/Cl-rich systems, isotopic distribution simulations (e.g., using IsotopePattern in MassLynx) are critical to avoid misinterpretation .

(Basic) What spectroscopic methods best characterize the halogenated xanthene core?

Methodological Answer:

- UV-Vis Spectroscopy:

Identify π→π* transitions in the xanthene ring (λmax ~450–500 nm). Heavy halogens (Br) cause redshift; compare with fluorescein derivatives () . - FT-IR:

Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups. Halogen vibrations (C-Br, ~550 cm⁻¹) are weak but detectable . - X-ray Crystallography:

Resolve crystal packing and halogen bonding. Use synchrotron sources for heavy atoms (Br/Cl) to enhance diffraction resolution .

(Advanced) How do multiple halogens impact fluorescence quantum yield, and can emissive properties be restored?

Methodological Answer:

Heavy atoms (Br/Cl) induce spin-orbit coupling, quenching fluorescence via intersystem crossing. Mitigation strategies:

- Structural Modifications:

Replace Br with lighter halogens (F) at non-critical positions ( shows fluorine-substituted analogs retain ~40% quantum yield) . - Aggregation-Induced Emission (AIE):

Introduce bulky groups (e.g., tert-butyl) to restrict rotation and reduce non-radiative decay. suggests COMSOL simulations to predict AIE behavior . - Time-Resolved Fluorescence:

Measure lifetimes (τ) to distinguish radiative (τ >1 ns) vs. non-radiative pathways. Compare with unhalogenated controls .

Q. Table 2: Fluorescence Properties

| Modification | Quantum Yield (%) | Lifetime (ns) | Reference |

|---|---|---|---|

| Br/Cl (Native) | <5 | 0.2–0.5 | |

| F-Substituted | 35–40 | 2.1–2.8 | |

| AIE Design | 50–60 | 4.5–5.3 |

(Advanced) What methodologies assess aquatic toxicity given limited ecotoxicological data?

Methodological Answer:

- QSAR Modeling:

Use EPI Suite or TEST to predict LC50 values based on logP and halogen count. Validate with Daphnia magna acute toxicity assays (OECD 202) . - Microcosm Studies:

Simulate environmental fate via OECD 308/309 guidelines. Monitor biodegradation (TOC analysis) and bioaccumulation (GC-MS) . - Transcriptomics:

Expose zebrafish embryos (Danio rerio) to sublethal doses and analyze gene expression (RNA-seq) for oxidative stress markers (e.g., SOD, CAT) .

(Basic) How can purity be ensured post-synthesis?

Methodological Answer:

- HPLC-PDA:

Use C18 columns (ACN/water + 0.1% TFA) to separate halogenated byproducts. achieved >98% purity with gradient elution . - Elemental Analysis (EA):

Confirm Br/Cl content (±0.3% error). Pre-dry samples to avoid hydration interference . - Recrystallization:

Optimize solvent mixtures (e.g., DCM/hexane) for crystal lattice exclusion of impurities .

(Advanced) Can AI-driven labs accelerate research on this compound?

Methodological Answer:

Yes. Implement autonomous platforms (e.g., Kebotix) for:

- Reaction Optimization:

Bayesian algorithms screen catalysts/solvents in parallel ( cites 30% faster optimization) . - Property Prediction:

Train neural networks on halogenated xanthene datasets to predict solubility/logD . - Robotic Synthesis:

Use liquid handlers for high-throughput halogenation trials, reducing human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.